molecular formula C7H4BrF3O B1268045 1-Bromo-4-(trifluoromethoxy)benzene CAS No. 407-14-7

1-Bromo-4-(trifluoromethoxy)benzene

Cat. No.: B1268045
CAS No.: 407-14-7
M. Wt: 241 g/mol
InChI Key: SEAOBYFQWJFORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(trifluoromethoxy)benzene on treatment with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene.

Scientific Research Applications

Aryne Route in Organic Synthesis

1-Bromo-4-(trifluoromethoxy)benzene is used in the generation of arynes, which are highly reactive intermediates in organic synthesis. For example, it can be transformed into 5-bromo-2-(trifluoromethoxy)phenyllithium at low temperatures, which upon heating, eliminates lithium bromide to free 1,2-dehydro-4-(trifluoromethoxy)benzene. This aryne can be intercepted in situ with furan to produce [4+2] cycloadducts, useful in the synthesis of naphthalenes and naphthols, and for bromination to form various derivatives (Schlosser & Castagnetti, 2001).

Organometallic Synthesis

This compound serves as a starting material in organometallic synthesis. It's used to prepare synthetically useful reactions via phenylmagnesium, phenyllithium, and phenylcopper intermediates, demonstrating its versatility in the formation of various organometallic compounds (Porwisiak & Schlosser, 1996).

Halogenation and Stability Studies

This compound is also important in halogenation studies. Controlled chlorination of trifluoromethoxybenzene, including its derivatives, produces various halogenated products. These studies are significant for understanding the thermal stability and chemical behavior of such halogenated compounds (Herkes, 1977).

Intermediates for New Organofluorine Compounds

It acts as an intermediate for creating a variety of new organofluorine compounds. For instance, its phenyllithium derivatives are versatile intermediates, offering access to ortho-substituted derivatives with a range of electrophiles (Castagnetti & Schlosser, 2001).

Fluorescence Properties

In research exploring fluorescence properties, this compound derivatives have been synthesized and analyzed for their photoluminescence properties. This is crucial in the development of materials with specific optical properties (Zuo-qi, 2015).

Mechanism of Action

Safety and Hazards

1-Bromo-4-(trifluoromethoxy)benzene is classified as a skin irritant. It is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided .

Biochemical Analysis

Biochemical Properties

1-Bromo-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, when treated with lithium diisopropylamide (LIDA) at -100°C, it forms 5-bromo-2-(trifluoromethoxy)phenyllithium, which can further react to generate 1,2-dehydro-4-(trifluoromethoxy)benzene . These interactions are crucial for the formation of new chemical bonds and the synthesis of novel compounds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For example, its reaction with lithium diisopropylamide (LIDA) leads to the formation of reactive intermediates that can participate in further chemical reactions . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, but its reactivity can lead to the formation of different products over time. Long-term effects on cellular function have not been extensively studied, but its stability and reactivity are crucial for its use in various experiments .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its synthesis and degradation. It interacts with enzymes and cofactors that facilitate its conversion into different chemical species. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in which it participates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can impact its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components. Targeting signals or post-translational modifications may direct it to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is important for elucidating its role in cellular processes .

Properties

IUPAC Name

1-bromo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAOBYFQWJFORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193672
Record name 1-Bromo-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-14-7
Record name 1-Bromo-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(trifluoromethoxy)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(trifluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Bromo-4-(trifluoromethoxy)benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD5CH69MK6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Trifluoromethoxybenzene 6c (11.35 g, 70 mmol) was dissolved in 3.57 mL liquid bromine, followed by addition of iron (0.24 g). The reaction mixture was stirred for 16 hours at 100° C. 450 mL of dichloromethane were added and the organic extract was washed with 6 M hydrochloric acid (140 mL), 10% sodium hydrogen sulfite solution (140 mL) and saturated sodium chloride solution (140 mL), combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound 1-bromo-4-(trifluoromethoxy)benzene 6d (14.1 g, yellow solid), yield: 83.8%. 1H NMR (400 MHz, CDCl3): δ 7.54-7.50 (m, 2H), 7.11-7.09 (m, 2H).
Quantity
11.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
3.57 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.24 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(trifluoromethoxy)benzene
Reactant of Route 3
1-Bromo-4-(trifluoromethoxy)benzene
Reactant of Route 4
1-Bromo-4-(trifluoromethoxy)benzene
Reactant of Route 5
1-Bromo-4-(trifluoromethoxy)benzene
Reactant of Route 6
1-Bromo-4-(trifluoromethoxy)benzene
Customer
Q & A

Q1: What happens when 1-Bromo-4-(trifluoromethoxy)benzene is treated with lithium diisopropylamide (LDA) at different temperatures?

A1: According to the research, treating this compound with LDA yields different products depending on the temperature []:

  • At -75°C: The compound slowly eliminates lithium bromide, leading to the formation of 1,2-dehydro-4-(trifluoromethoxy)benzene, an aryne species. This aryne can be trapped in situ by furan via a [4+2] cycloaddition reaction [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.